Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
Description
Historical Development of Benzofuran-Containing Heterocycles
Benzofuran derivatives trace their origins to 1870, when William Henry Perkin first synthesized the benzofuran core via cyclization reactions. Early applications focused on dyes and polymers, but the discovery of bioactive natural products like usnic acid and ailanthoidol shifted interest toward medicinal chemistry. The 21st century saw advancements in catalytic methods (e.g., Au–Ag bimetallic systems) enabling efficient benzofuran synthesis, while hybrid molecules like benzofuran-piperidine conjugates emerged as multitarget agents for neurodegenerative and infectious diseases.
Significance of Thioether Linkages in Medicinal Chemistry
Thioether bonds (–S–) enhance molecular stability and modulate pharmacokinetics by resisting enzymatic hydrolysis compared to ethers. The 4-methoxyphenylthio group in this compound may improve membrane permeability and target binding through hydrophobic and π-π interactions. Such linkages are pivotal in protease inhibitors and kinase modulators, where sulfur’s electronegativity fine-tunes electronic properties.
Structural Features of Benzofuran-Piperidine Hybrid Molecules
The compound features three domains:
- Benzofuran-2-yl : A planar, aromatic system with a fused benzene and furan ring, enabling DNA intercalation or enzyme active-site binding.
- Piperidine : A six-membered nitrogen heterocycle adopting chair conformations, enhancing solubility and enabling hydrogen bonding via its amine group.
- Thioether Bridge : A –CH2–S– linker connecting piperidine to 4-methoxyphenyl, introducing steric bulk and redox-active sulfur.
Table 1: Key Structural Attributes and Their Implications
Current Research Landscape and Therapeutic Relevance
Benzofuran-piperidine hybrids are explored for:
- Neurodegenerative diseases : Inhibition of Aβ aggregation and acetylcholinesterase (e.g., compound 3h, hAChE IC~50~ = 21 μM).
- Oncology : DNA topoisomerase I inhibition and apoptosis induction.
- Antimicrobials : Disruption of bacterial cell membranes via hydrophobic interactions. Recent studies emphasize hybrid systems to overcome drug resistance, leveraging synergistic interactions between heterocyclic domains.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-25-18-6-8-19(9-7-18)27-15-16-10-12-23(13-11-16)22(24)21-14-17-4-2-3-5-20(17)26-21/h2-9,14,16H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCSSSRDMSIIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone involves multiple steps, typically starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents to form the benzofuran ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the methoxyphenyl thioether group is usually added via thiolation reactions using suitable thiolating agents . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in microbial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs from the literature, focusing on substituent effects, synthetic routes, and analytical data.
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Features
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-methoxyphenylthio group provides electron-donating effects (methoxy) and sulfur-mediated polarity, contrasting with fluorinated analogs (e.g., 22b, 25) where electron-withdrawing fluorine atoms enhance stability and metabolic resistance .
Synthetic Yields and Purity :
- Analogs like 22b and 25 achieved yields >75%, with HPLC purity ≥95%, suggesting efficient coupling reactions between carboxylic acids and piperidine intermediates . The target compound likely follows similar synthetic pathways, though its thioether linkage may require specialized reagents (e.g., thiourea or disulfide intermediates).
Spectroscopic Characterization :
Functional Group Impact on Physicochemical Properties
Table 2: Substituent Effects on Key Properties
| Substituent | Impact on Lipophilicity (LogP) | Solubility (mg/mL) | Steric Hindrance |
|---|---|---|---|
| 4-Methoxyphenylthio (Target) | High (~3.5–4.0)* | Low (due to aromaticity) | Moderate |
| 2,4-Difluoro-5-hydroxyphenyl (22b) | Moderate (~2.5–3.0) | Moderate (polar hydroxyl) | Low |
| Trifluoromethyl (27) | Very High (~4.5–5.0) | Very Low | High |
| 4-Isopropylphenyl (25) | High (~3.0–3.5) | Low | Moderate |
*Estimated based on analogous structures.
Discussion:
- The target compound’s thioether group introduces moderate polarity but less than hydroxyl or carboxyl groups, balancing lipophilicity and metabolic stability.
- Methoxy groups enhance resonance stabilization but reduce solubility compared to fluorine or hydroxyl substituents .
Biological Activity
Benzofuran derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzofuran-2-yl(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone (CAS Number: 1421462-95-4) is a novel synthetic derivative that combines the benzofuran scaffold with a piperidine moiety, which may enhance its pharmacological profile. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 387.56 g/mol. The structure features a benzofuran ring fused with a piperidine group that is further substituted with a methoxyphenyl thioether. This structural complexity may contribute to its biological activity.
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzofuran moiety exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives such as 6-benzofurylpurine have shown potent inhibition against Mycobacterium tuberculosis with an IC90 value of less than 0.60 μM .
A study conducted by Yempala et al. synthesized several 2-substituted benzofurans and evaluated their in vitro antimycobacterial activity, revealing that certain compounds had minimal cytotoxicity while maintaining effective antibacterial properties .
Anticancer Activity
The potential anticancer effects of benzofuran derivatives have also been explored. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth. Specific studies have highlighted the effectiveness of benzofuran derivatives in breast cancer models, showcasing their ability to inhibit tumor growth significantly .
Anti-inflammatory and Analgesic Properties
Benzofuran derivatives are noted for their anti-inflammatory and analgesic effects. Studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain responses . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzofuran ring can enhance these effects.
Synthesis and Evaluation
Recent research has focused on synthesizing new benzofuran derivatives to evaluate their biological activities. For example, Abdel-Wahab et al. reported the synthesis of novel heterocycles containing benzofuran and thiazolidinone moieties, which were assessed for their antimicrobial properties . The synthesized compounds showed promising results, indicating that structural modifications could lead to enhanced biological activity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal mammalian cells . This selectivity is crucial for developing effective therapeutic agents with minimal side effects.
Data Table: Biological Activities of Related Benzofuran Derivatives
Q & A
(Basic) What synthetic strategies are effective for preparing benzofuran-2-yl piperidinyl methanone derivatives?
Methodological Answer:
Synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with a functionalized piperidine scaffold. Key steps include:
- Amide/Carbonyl Bond Formation : Use coupling reagents like EDCI/HOBt to react the benzofuran carboxylic acid with a piperidine amine derivative .
- Thioether Linkage Installation : Introduce the (4-methoxyphenyl)thio group via nucleophilic substitution or thiol-ene chemistry, often requiring protecting groups for regioselectivity .
- Purification : Column chromatography with solvent systems like n-hexane/EtOAc (5:5) or CHCl₃/MeOH is employed to isolate intermediates and final products .
- Yield Optimization : Reaction conditions (e.g., temperature, catalyst) are adjusted based on steric and electronic effects of substituents .
(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming the benzofuran core (δ 6.8–7.5 ppm for aromatic protons) and piperidinyl methanone geometry (e.g., carbonyl carbon at ~170 ppm). The (4-methoxyphenyl)thio group is identified via methoxy proton signals (δ ~3.8 ppm) and sulfur-linked methylene protons (δ ~3.5–4.0 ppm) .
- HPLC : Validates purity (>95% peak area at 254 nm) and retention time consistency (e.g., 13.0–13.5 minutes under specific conditions) .
- Elemental Analysis : Used to verify C, H, N composition, though discrepancies between calculated and observed values (e.g., ±0.3% for carbon) may arise due to hydration or incomplete combustion .
(Advanced) How can researchers resolve discrepancies between calculated and observed elemental analysis data?
Methodological Answer:
Discrepancies often stem from:
- Sample Hydration : Use thermogravimetric analysis (TGA) to detect water content .
- Purity Issues : Re-run HPLC with alternative mobile phases (e.g., gradient elution) to detect trace impurities .
- Alternative Techniques : Confirm molecular weight via high-resolution mass spectrometry (HRMS) or isotopic pattern analysis .
- Crystallization Artifacts : Recrystallize the compound from solvents like MeOH/EtOAc to remove residual salts or byproducts .
(Advanced) What crystallographic and computational methods validate the compound’s 3D structure?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves bond lengths, angles, and torsional strain in the benzofuran-piperidine system. For example, the thioether linker’s conformation can be compared to similar structures (e.g., C–S–C bond angles ~100°) .
- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate NMR chemical shifts (e.g., using B3LYP/6-31G* basis sets) to cross-validate experimental 13C NMR data .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize substituent effects on activity .
(Advanced) How to design biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize receptors/enzymes with known affinity for benzofuran (e.g., kinase inhibitors) or piperidine (e.g., GPCR ligands) scaffolds. Use structural analogs (e.g., benzofuran-thiazole derivatives) as reference compounds .
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-methoxyphenyl with halogenated analogs) and correlate changes with activity .
(Advanced) What strategies mitigate challenges in synthesizing the (4-methoxyphenyl)thio moiety?
Methodological Answer:
- Thiol Protection : Use tert-butyl or trityl groups to prevent oxidation during coupling. Deprotect with TFA/water .
- Alternative Sulfur Sources : Replace thiols with disulfides or S-acetyl derivatives under reducing conditions (e.g., NaBH₄) .
- Regioselectivity : Employ directing groups (e.g., Boc-protected piperidine) to control sulfur substitution at the 4-position .
(Basic) What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent benzofuran ring photodegradation .
- Hydrolytic Stability : Monitor for thioether hydrolysis (pH-dependent) via LC-MS in aqueous buffers (e.g., PBS at pH 7.4) .
- Oxidation Risk : Add antioxidants (e.g., BHT) to stock solutions in DMSO or ethanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
